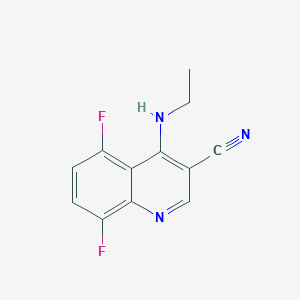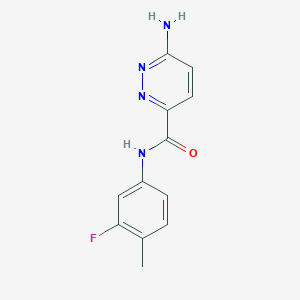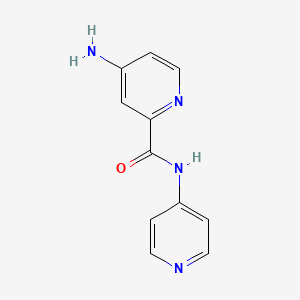![molecular formula C13H21NO3 B7554857 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. The inhibition of GABA transaminase by CPP-115 leads to an increase in GABA levels, which has been shown to have potential therapeutic applications in various neurological disorders.
作用機序
3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid leads to an increase in GABA levels, which in turn leads to an increase in inhibitory neurotransmission in the brain. This increase in inhibitory neurotransmission is believed to be responsible for the therapeutic effects of 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid.
Biochemical and Physiological Effects:
The increase in GABA levels caused by 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid has been shown to have various biochemical and physiological effects. For example, 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid has been shown to increase the activity of GABAergic neurons in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
実験室実験の利点と制限
One of the main advantages of 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid is its potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid. One area of interest is its potential therapeutic applications in the treatment of addiction. 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid has been shown to have anti-addictive effects in preclinical studies, and further research is needed to determine its potential as a treatment for addiction in humans. Another potential future direction is the development of more potent and selective inhibitors of GABA transaminase, which could lead to more effective treatments for neurological disorders.
合成法
The synthesis of 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid involves the reaction of 2-cyclopropylacetyl-piperidine with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid.
科学的研究の応用
3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. In preclinical studies, 3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. These effects are believed to be mediated by the increase in GABA levels in the brain.
特性
IUPAC Name |
3-[1-(2-cyclopropylacetyl)piperidin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c15-12(9-10-4-5-10)14-8-2-1-3-11(14)6-7-13(16)17/h10-11H,1-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHYEVUYYRZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)

![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![[2-(1-adamantylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7554804.png)
![3-[1-(2-Pyrazol-1-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554809.png)

![(E)-N-[1-[2-[2-(2-chlorophenyl)quinoline-4-carbonyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide](/img/structure/B7554833.png)
![3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554838.png)


![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7554867.png)
![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554879.png)